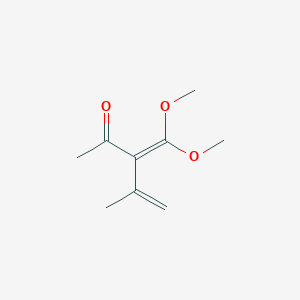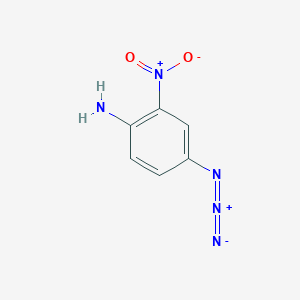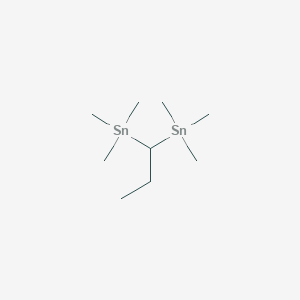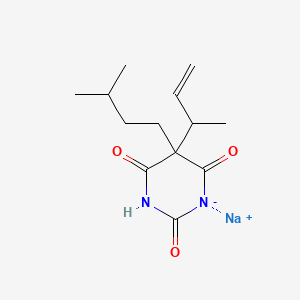
(2-Phenoxyethenyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenoxyethenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenoxyethenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyethenyl)phosphonic acid typically involves the reaction of phenoxyethene with phosphonic acid derivatives. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenoxyethenyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy group, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phenoxyethenyl phosphonic acids.
Wissenschaftliche Forschungsanwendungen
(2-Phenoxyethenyl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug development and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of (2-Phenoxyethenyl)phosphonic acid involves its interaction with molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong interactions with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. The phenoxyethenyl moiety may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2-Phenoxyethenyl)phosphonic acid include other organophosphorus compounds, such as:
- Phenylphosphonic acid
- Ethylphosphonic acid
- Phenoxyphosphonic acid
Uniqueness
This compound is unique due to the presence of both a phenoxyethenyl group and a phosphonic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
65590-65-0 |
|---|---|
Molekularformel |
C8H9O4P |
Molekulargewicht |
200.13 g/mol |
IUPAC-Name |
2-phenoxyethenylphosphonic acid |
InChI |
InChI=1S/C8H9O4P/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11) |
InChI-Schlüssel |
COMJKNNBQKDPAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC=CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)






![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)

![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)



